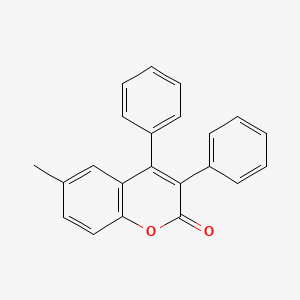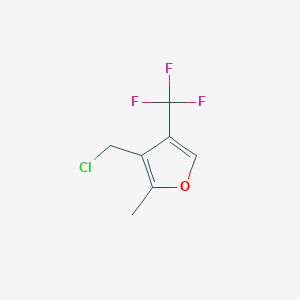
3-(Chlormethyl)-2-methyl-4-(trifluormethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan is an organic compound characterized by a furan ring substituted with chloromethyl, methyl, and trifluoromethyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for developing new therapeutics.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
Mode of Action
The compound might interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The trifluoromethyl group in “3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan” could potentially increase the compound’s lipophilicity, enhancing its ability to cross cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan derivatives.
Chloromethylation: The furan ring undergoes chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).
Trifluoromethylation: The trifluoromethyl group is introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) and a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: In industrial settings, the production of 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by nucleophiles like amines, thiols, or alkoxides, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) for azide substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, amines, ethers.
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-2-methylfuran: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Methyl-4-(trifluoromethyl)furan:
3-(Chloromethyl)-4-(trifluoromethyl)furan: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 3-(Chloromethyl)-2-methyl-4-(trifluoromethyl)furan is unique due to the presence of both chloromethyl and trifluoromethyl groups on the furan ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-methyl-4-(trifluoromethyl)furan |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3O/c1-4-5(2-8)6(3-12-4)7(9,10)11/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGOHRFWDQXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
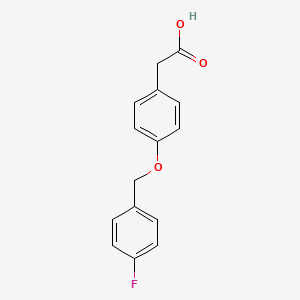
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)
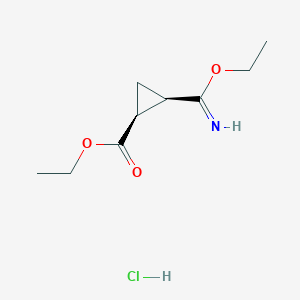
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)
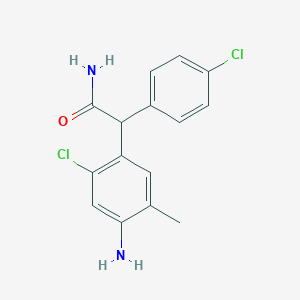

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)
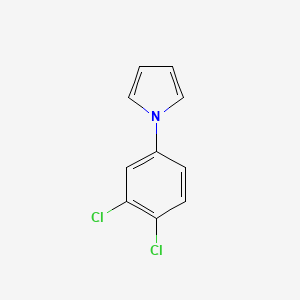
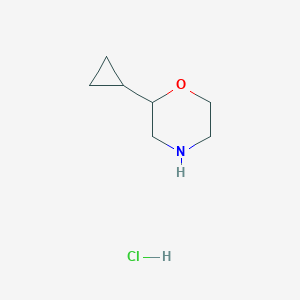
![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile](/img/structure/B2562445.png)
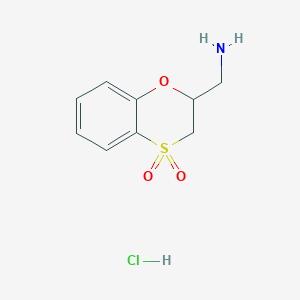

![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562449.png)
